molecular formula C36H35N3O3S B2439600 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone CAS No. 681279-85-6

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

Cat. No. B2439600
CAS RN: 681279-85-6
M. Wt: 589.75
InChI Key: HGZNNTJYICCQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C36H35N3O3S and its molecular weight is 589.75. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications and SAR Analysis

Compounds with structural features similar to the subject molecule have been extensively analyzed for their antifungal properties against various pathogens, including Fusarium oxysporum, a significant cause of disease in crops. Structure-activity relationship (SAR) studies reveal that specific pharmacophore sites, such as antifungal pharmacophores, play a crucial role in the biological activity against pathogens. These insights are critical for designing targeted molecules with enhanced antifungal properties (Kaddouri et al., 2022).

Medicinal Chemistry of Nonsteroidal Antiestrogens

The compound's structural motifs bear resemblance to those found in nonsteroidal antiestrogens, which are pivotal in the treatment of hormone-dependent tumors. Research in this field focuses on understanding the structure-activity relationships to develop more effective antitumor agents. This area of study emphasizes the potential medicinal applications of structurally related compounds in treating estrogen receptor-positive or negative diseases (Magarian et al., 1994).

Synthesis of Macrocyclic Natural Products

Another relevant application is the use of similar compounds in the synthesis of macrocyclic natural products. The versatility of certain reagents, including those with structural or functional similarities to the target compound, highlights the potential for creating key heterocyclic fragments in natural product synthesis. This research area underscores the importance of these compounds in developing new pharmaceuticals and materials (Larik et al., 2017).

Environmental and Biological Activity

Research also delves into the environmental presence and biological activity of similar compounds, focusing on their occurrence in various matrices and potential endocrine-disrupting effects. These studies are crucial for understanding the environmental impact and health risks associated with exposure to such compounds (Zuiderveen et al., 2020).

properties

IUPAC Name

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O3S/c1-24-9-10-25(2)28(19-24)21-38-22-35(31-7-5-6-8-33(31)38)43-23-36(40)39-34(27-13-17-30(42-4)18-14-27)20-32(37-39)26-11-15-29(41-3)16-12-26/h5-19,22,34H,20-21,23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZNNTJYICCQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

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